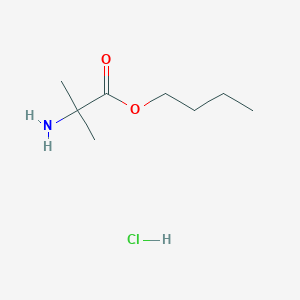
Butyl 2-amino-2-methylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butyl 2-amino-2-methylpropanoate hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Butyl 2-amino-2-methylpropanoate hydrochloride” is represented by the formula C8H18ClNO2 . The InChI Key for this compound is YZKDXIFGPWUKTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “Butyl 2-amino-2-methylpropanoate hydrochloride” include a molecular weight of 195.69 . It is soluble in water . The compound has a high GI absorption and is BBB permeant .Scientific Research Applications
Synthesis and Immunosuppressive Activity
A study by Kiuchi et al. (2000) explored the synthesis of 2-substituted 2-aminopropane-1,3-diols, including compounds similar to Butyl 2-amino-2-methylpropanoate hydrochloride, and evaluated their immunosuppressive effects. These compounds showed potential for use in organ transplantation due to their lymphocyte-decreasing and skin allograft effects in rats (Kiuchi et al., 2000).
Antimycobacterial Properties
Tengler et al. (2013) synthesized a series of compounds, including structures related to Butyl 2-amino-2-methylpropanoate hydrochloride, and assessed their antimycobacterial properties. The study found that certain derivatives exhibited higher activity against mycobacterial species than standard treatments, suggesting potential applications in treating mycobacterial infections (Tengler et al., 2013).
Calcium Antagonist Properties
Research by Piascik et al. (1979) investigated compounds structurally similar to Butyl 2-amino-2-methylpropanoate hydrochloride for their potential as calcium antagonists. These compounds showed effectiveness in relaxing potassium-contracted strips of bovine coronary vessels and increasing coronary flow in rabbit hearts, indicating their potential in treating ischemic heart diseases (Piascik et al., 1979).
Potential Antiepileptic Activity
A study by Marona et al. (1998) synthesized aminoisopropanoloxy derivatives of 2-xanthone, which are structurally related to Butyl 2-amino-2-methylpropanoate hydrochloride, and evaluated their anticonvulsant properties. This research suggests potential applications in the treatment of epilepsy (Marona et al., 1998).
Schiff Base Organotin(IV) Complexes as Anticancer Drugs
Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes, which include structures similar to Butyl 2-amino-2-methylpropanoate hydrochloride, for their cytotoxicity against various human tumor cell lines. These compounds exhibited considerable cytotoxicity, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).
Photopolymerization Applications
Research by Guillaneuf et al. (2010) on alkoxyamines, including structures related to Butyl 2-amino-2-methylpropanoate hydrochloride, explored their use in photopolymerization processes. This study indicates potential applications in material sciences and industrial polymer production (Guillaneuf et al., 2010).
Mechanism of Action
Safety and Hazards
“Butyl 2-amino-2-methylpropanoate hydrochloride” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
butyl 2-amino-2-methylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-11-7(10)8(2,3)9;/h4-6,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTILFDKLMAGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-amino-2-methylpropanoate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)

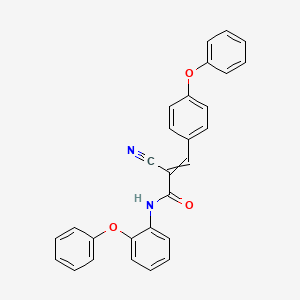
![3-Methyl-5-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2876692.png)
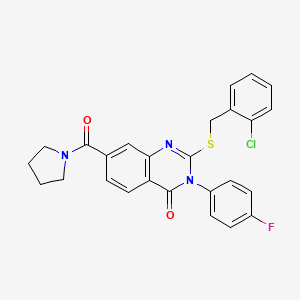
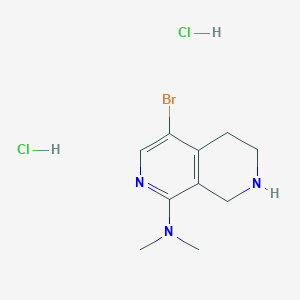
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
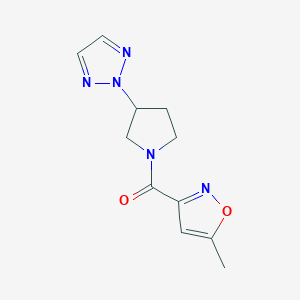
![Methyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2876702.png)
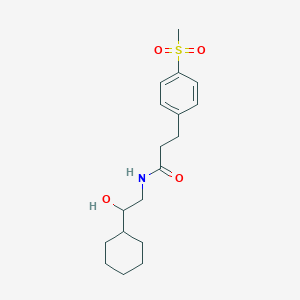
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)

![N-(4-ethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2876710.png)